(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate
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Overview
Description
(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the bromination of 2-phenylchromene to introduce the bromine atom at the 6th position. This is followed by the formation of the ylidene group through a condensation reaction with 4-hydroxybenzaldehyde. The final step involves the formation of the azanium ion and its stabilization with tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the azanium ion back to its neutral form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Neutral chromene derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. It also inhibits specific enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The pathways involved include the inhibition of NF-κB and the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-bromophenyl)-3-(4-hydroxyphenyl)chromen-4-one
- (E)-6-bromo-2-(4-hydroxyphenyl)chromen-4-one
Uniqueness
(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate is unique due to its specific substitution pattern and the presence of the azanium ion. This gives it distinct chemical and biological properties compared to other similar compounds. Its ability to form stable complexes with DNA and its potent anti-inflammatory activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-(6-bromo-2-phenylchromen-4-ylidene)-(4-hydroxyphenyl)azanium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO2.BF4/c22-15-6-11-20-18(12-15)19(23-16-7-9-17(24)10-8-16)13-21(25-20)14-4-2-1-3-5-14;2-1(3,4)5/h1-13,24H;/q;-1/p+1/b23-19+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOYBYYOJLICBZ-IMPZXOFZSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=CC=C(C=C3)O)C4=C(O2)C=CC(=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=CC=C(C=C3)O)/C4=C(O2)C=CC(=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BBrF4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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